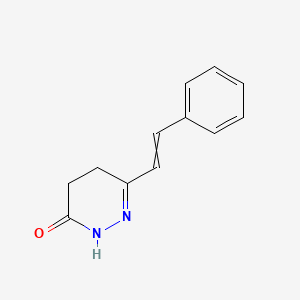

![molecular formula C31H47NaO6 B15146429 sodium;2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate](/img/structure/B15146429.png)

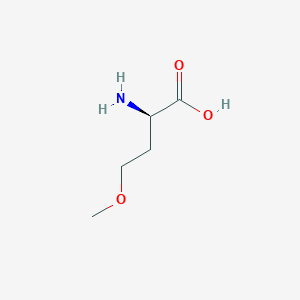

sodium;2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fusidate sodium, also known as sodium fusidate, is the sodium salt of fusidic acid. Fusidic acid is a steroid antibiotic derived from the fermentation of the fungus Fusidium coccineum. It is primarily used to treat bacterial infections, particularly those caused by Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA) .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of fusidate sodium involves the reaction of fusidic acid with sodium hydroxide. The process typically includes dissolving fusidic acid in a low alcohol solution, such as methanol, to obtain a sodium fusidate solution. Ethyl acetate is then added to the solution to crystallize the sodium fusidate, which is subsequently collected and dried to obtain the final product .

Industrial Production Methods

Industrial production of fusidate sodium follows similar synthetic routes but on a larger scale. The process involves multiple organic solvents for crystallization treatment to ensure high purity and stability of the final product. The solvents used are often recoverable and reusable, making the process cost-effective and environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions

Fusidate sodium undergoes various chemical reactions, including:

Reduction: Reduction reactions involving fusidate sodium are also not commonly reported.

Substitution: Fusidate sodium can participate in substitution reactions, particularly in the formation of organotin complexes .

Common Reagents and Conditions

Common reagents used in reactions involving fusidate sodium include tin chloride or oxide in boiling methanol for the formation of organotin complexes. These reactions typically yield high amounts of the desired products .

Major Products Formed

The major products formed from reactions involving fusidate sodium include various organotin complexes, which have been studied for their potential use as additives to inhibit polyvinyl chloride (PVC) photodegradation .

Aplicaciones Científicas De Investigación

Fusidate sodium has a wide range of scientific research applications, including:

Mecanismo De Acción

Fusidate sodium works by inhibiting bacterial protein synthesis. It specifically prevents the translocation of elongation factor G (EF-G) from the ribosome, effectively blocking the protein synthesis process. This inhibition occurs after translocation and guanosine-5’-triphosphate (GTP) hydrolysis, preventing the necessary conformational changes for EF-G release from the ribosome .

Comparación Con Compuestos Similares

Fusidate sodium is unique compared to other antibiotics due to its steroid-like structure and specific mechanism of action. Similar compounds include:

Mupirocin: Another topical antibiotic that inhibits protein synthesis but through a different mechanism.

Neomycin: An aminoglycoside that also inhibits protein synthesis.

Gentamicin: Another aminoglycoside with a similar mechanism to neomycin.

Bacitracin: A cyclic polypeptide that inhibits cell wall synthesis.

Polymyxin B: A cyclic lipopeptide that increases cell membrane permeability .

Fusidate sodium’s unique mechanism of action and its effectiveness against MRSA make it a valuable antibiotic in both clinical and research settings.

Propiedades

Fórmula molecular |

C31H47NaO6 |

|---|---|

Peso molecular |

538.7 g/mol |

Nombre IUPAC |

sodium;2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate |

InChI |

InChI=1S/C31H48O6.Na/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32;/h9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36);/q;+1/p-1/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31-;/m0./s1 |

Clave InChI |

HJHVQCXHVMGZNC-HDWZQLJBSA-M |

SMILES isomérico |

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]4[C@@]3(C[C@@H](C4=C(CCC=C(C)C)C(=O)[O-])OC(=O)C)C)O)C.[Na+] |

SMILES canónico |

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)[O-])OC(=O)C)C)O)C.[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

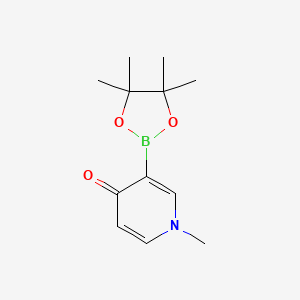

![{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene})amine](/img/structure/B15146416.png)